1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole
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Overview
Description
1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound featuring a tetrazole ring Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nitrogen-containing heterocycles, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but differs in its substitution pattern.
1-Methyl-1,2,4-triazole: Another nitrogen-rich heterocycle with different chemical properties.
5-Amino-1-methyl-1H-tetrazole: Similar in structure but with an amino group instead of a sulfanyl group.
Uniqueness
1-{4-METHYL-3-[(1H-1,2,3,4-TETRAZOL-5-YLSULFANYL)METHYL]PHENYL}-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a tetrazole ring with a sulfanyl-methyl-phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N8S |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[4-methyl-3-(2H-tetrazol-5-ylsulfanylmethyl)phenyl]tetrazole |
InChI |
InChI=1S/C10H10N8S/c1-7-2-3-9(18-6-11-14-17-18)4-8(7)5-19-10-12-15-16-13-10/h2-4,6H,5H2,1H3,(H,12,13,15,16) |
InChI Key |
IBBNCXXYUXZSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)CSC3=NNN=N3 |
Origin of Product |
United States |
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